molecular formula C28H22N2O6S B4297704 4-(3,5-DIMETHOXYBENZOYL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]BENZAMIDE

4-(3,5-DIMETHOXYBENZOYL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]BENZAMIDE

Cat. No.: B4297704
M. Wt: 514.5 g/mol
InChI Key: RLZHFSYTULSZAI-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

The synthesis of 4-(3,5-DIMETHOXYBENZOYL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the acylation of 3,5-dimethoxybenzoic acid to form 3,5-dimethoxybenzoyl chloride . This intermediate is then reacted with 3-nitro-5-(phenylthio)aniline under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

4-(3,5-Dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3,5-Dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-DIMETHOXYBENZOYL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the functional groups present and their interactions with the target molecules.

Comparison with Similar Compounds

4-(3,5-Dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide can be compared with similar compounds such as:

    3,5-Dimethoxybenzoyl chloride: A key intermediate in its synthesis.

    3,4-Dimethoxybenzyl chloride: Another compound with similar functional groups but different reactivity.

    3,5-Dimethoxybenzoic acid: The precursor to 3,5-dimethoxybenzoyl chloride.

The uniqueness of 4-(3,5-DIMETHOXYBENZOYL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(3,5-dimethoxybenzoyl)-N-(3-nitro-5-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O6S/c1-35-23-12-20(13-24(17-23)36-2)27(31)18-8-10-19(11-9-18)28(32)29-21-14-22(30(33)34)16-26(15-21)37-25-6-4-3-5-7-25/h3-17H,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZHFSYTULSZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)SC4=CC=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,5-DIMETHOXYBENZOYL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]BENZAMIDE
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4-(3,5-DIMETHOXYBENZOYL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]BENZAMIDE
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4-(3,5-DIMETHOXYBENZOYL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]BENZAMIDE
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4-(3,5-DIMETHOXYBENZOYL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]BENZAMIDE
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4-(3,5-DIMETHOXYBENZOYL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]BENZAMIDE
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4-(3,5-DIMETHOXYBENZOYL)-N-[3-NITRO-5-(PHENYLSULFANYL)PHENYL]BENZAMIDE

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